6-CHLORONAPHTHALENE-1-CARBOXYLIC ACID

Catalog No.
S3336799
CAS No.
16650-53-6
M.F
C11H7ClO2
M. Wt
206.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-CHLORONAPHTHALENE-1-CARBOXYLIC ACID

CAS Number

16650-53-6

Product Name

6-CHLORONAPHTHALENE-1-CARBOXYLIC ACID

IUPAC Name

6-chloronaphthalene-1-carboxylic acid

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

InChI

InChI=1S/C11H7ClO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14)

InChI Key

SSQYFWFMNFKLBB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)O

Fluorescent Molecules in Biological, Chemical, and Medical Fields

Specific Scientific Field: Biological, Chemical, and Medical Research

Summary of the Application: 1,8-Napthalimides (NIs), a family of fluorescent dyes, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .

Methods of Application or Experimental Procedures: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction . Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features will allow these derivatives to be used as excellent labeling reagents in the biological system .

Synthesis of Fluorescent Probes

Specific Scientific Field: Chemical Research

Summary of the Application: Efficient synthesis of fluorescent probes based on 1,8-naphthalic anhydride from acenaphthene with the help of microwave irradiation .

Methods of Application or Experimental Procedures: The synthesis of 1,8-naphthalic anhydride derivatives as potential fluorescent tags or probes for labeling of biomolecules and as fluorogenic chemosensors for the recognition of biologically and environmentally important analytes under physiological conditions .

Results or Outcomes: Application of microwave dielectric heating helped improve the yield of the products (>85%) and also reduced the formation of undesired side-products .

6-Chloronaphthalene-1-carboxylic acid is a chlorinated aromatic compound with the chemical formula C₁₁H₇ClO₂ and a molecular weight of approximately 206.63 g/mol. It features a naphthalene ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 1-position. This compound is recognized for its potential applications in various chemical syntheses and as an intermediate in organic chemistry .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's properties and functionalities.

Research on the biological activity of 6-chloronaphthalene-1-carboxylic acid is limited, but its structural characteristics suggest potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. Further studies are needed to elucidate its specific biological effects and mechanisms of action.

The synthesis of 6-chloronaphthalene-1-carboxylic acid typically involves:

  • Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas or other chlorinating agents, resulting in various chlorinated naphthalenes.
  • Carboxylation: The chlorinated naphthalene is then subjected to carboxylation, often using carbon dioxide in the presence of a catalyst such as palladium or nickel complexes.

Historically, this compound was first synthesized in 1887, marking its entry into organic synthesis .

6-Chloronaphthalene-1-carboxylic acid finds applications in:

  • Chemical Synthesis: Used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
  • Research: Serves as a model compound for studying chlorinated aromatic compounds' reactivity and properties.
  • Material Science: Potential use in developing polymers or materials with specific chemical properties.

Several compounds share structural similarities with 6-chloronaphthalene-1-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaKey Differences
7-Chloronaphthalene-1-carboxylic acidC₁₁H₇ClO₂Chlorine at the 7-position instead of the 6-position.
Naphthalene-1-carboxylic acidC₁₁H₈O₂Lacks chlorine substitution; simpler structure.
6-Methoxynaphthalene-1-carboxylic acidC₁₂H₁₀O₃Contains a methoxy group instead of chlorine.

The uniqueness of 6-chloronaphthalene-1-carboxylic acid lies in its specific chlorine substitution pattern, which can influence its reactivity and biological activity compared to other naphthalene derivatives. Its applications in chemical synthesis further distinguish it from simpler naphthalene derivatives that lack functional groups capable of facilitating diverse

XLogP3

3.7

Wikipedia

6-Chloronaphthalene-1-carboxylic acid

Dates

Last modified: 04-14-2024

Explore Compound Types